(2-amino-7H-purin-6-yl)methanol
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Overview
Description
(2-amino-7H-purin-6-yl)methanol is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by the presence of an amino group at the 2-position and a hydroxymethyl group at the 6-position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-7H-purin-6-yl)methanol typically involves multi-step processes. One common method includes the acylation of 2-azabicyclo[2.2.1]hept-5-en-3-one, followed by a series of reactions to introduce the amino and hydroxymethyl groups . Another approach involves the use of 2-amino-6-chloropurine as a starting material, which undergoes nucleophilic substitution reactions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, involving controlled reaction conditions and the use of industrial-grade reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
(2-amino-7H-purin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted purines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield purine carboxylic acids, while substitution reactions can produce a wide range of substituted purines .
Scientific Research Applications
(2-amino-7H-purin-6-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its role in nucleotide metabolism and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the production of nucleoside analogs and other pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of (2-amino-7H-purin-6-yl)methanol involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes involved in nucleotide metabolism, thereby affecting DNA and RNA synthesis. The compound’s effects are mediated through its binding to specific active sites on these enzymes, leading to altered biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base that pairs with cytosine in DNA.
6-aminopurine: A compound with similar structural features but different functional groups.
Uniqueness
(2-amino-7H-purin-6-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group at the 6-position allows for unique interactions and reactivity compared to other purines .
Properties
Molecular Formula |
C6H7N5O |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
(2-amino-7H-purin-6-yl)methanol |
InChI |
InChI=1S/C6H7N5O/c7-6-10-3(1-12)4-5(11-6)9-2-8-4/h2,12H,1H2,(H3,7,8,9,10,11) |
InChI Key |
PMRMMZHQJHUHQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)CO)N |
Origin of Product |
United States |
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